molecular formula C15H20N2O2 B11856548 (3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone

(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone

Cat. No.: B11856548
M. Wt: 260.33 g/mol
InChI Key: NWJURFLNWNWEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone typically involves the reaction of 3-methoxybenzylamine with a suitable spirocyclic ketone precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to promote the formation of the desired spirocyclic product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the spirocyclic structure can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in protein degradation pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical pathways. The spirocyclic structure allows for unique binding interactions with target proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[4.4]nonane-2-carboxylate
  • 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride
  • 2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one

Uniqueness

(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its potential for aromatic interactions, while the spirocyclic core provides rigidity and stability to the molecule.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

2,7-diazaspiro[4.4]nonan-2-yl-(3-methoxyphenyl)methanone

InChI

InChI=1S/C15H20N2O2/c1-19-13-4-2-3-12(9-13)14(18)17-8-6-15(11-17)5-7-16-10-15/h2-4,9,16H,5-8,10-11H2,1H3

InChI Key

NWJURFLNWNWEAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3(C2)CCNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.